6-Bromoquinoxaline-2,3-dione

NMDA receptor Glycine site antagonist Quinoxalinedione SAR

6-Bromoquinoxaline-2,3-dione (CAS 1910-90-3, MFCD09842525) is a 1,4-dihydroquinoxaline-2,3-dione heterocycle bearing a single bromine atom at the 6-position of the fused benzene ring. Its molecular weight is 241.04 g/mol with the formula C₈H₅BrN₂O₂.

Molecular Formula C8H3BrN2O2
Molecular Weight 239.03 g/mol
Cat. No. B12362686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoxaline-2,3-dione
Molecular FormulaC8H3BrN2O2
Molecular Weight239.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C(=O)N=C2C=C1Br
InChIInChI=1S/C8H3BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H
InChIKeySZYFDUOQOKNXLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoxaline-2,3-dione (CAS 1910-90-3): Core Chemical and Functional Baseline for Rational Procurement


6-Bromoquinoxaline-2,3-dione (CAS 1910-90-3, MFCD09842525) is a 1,4-dihydroquinoxaline-2,3-dione heterocycle bearing a single bromine atom at the 6-position of the fused benzene ring . Its molecular weight is 241.04 g/mol with the formula C₈H₅BrN₂O₂ . The compound contains a bromine substituent on the quinoxalinedione scaffold, a privileged structure in medicinal chemistry that has been extensively derivatized to yield antagonists for the glycine site of the NMDA receptor [1], inhibitors of D-amino acid oxidase (DAAO) [2], and ligands for kainate receptors [3]. As a monobrominated fragment, it serves as a key synthetic intermediate for further functionalization via cross-coupling reactions, while the halogen atom simultaneously modulates the electronic character and binding affinity of the dione pharmacophore [1].

Why In-Class Quinoxalinediones Cannot Be Assumed Interchangeable with 6-Bromoquinoxaline-2,3-dione


Within the quinoxaline-2,3-dione family, the identity and position of the C6 substituent are critical determinants of pharmacological selectivity, potency, and physicochemical properties; simple interchange of 6-bromo for 6-chloro, 6-methyl, 6-nitro, or the unsubstituted parent is not a valid procurement assumption without confirming the target-specific structure–activity relationship (SAR). Systematic SAR studies on the NMDA receptor glycine site have demonstrated that halogen, alkyl, and alkoxy substituents at the 6-position produce divergent in vitro binding affinities (IC₅₀ values spanning from low nanomolar to micromolar) and distinct in vivo anticonvulsant profiles in the maximal electroshock (MES) assay [1]. Furthermore, the class of quinoxaline-2,3-diones exhibits target promiscuity: the same scaffold can act at NMDA receptors, AMPA/kainate receptors, DAAO, and xanthine oxidase with widely differing structure–activity relationships at each target [1][2][3]. The bromine atom specifically introduces a heavy-atom effect, a characteristic van der Waals radius (1.85 Å), and an electron-withdrawing inductive effect (-I) that collectively influence target binding, synthetic tractability for cross-coupling, and metabolic stability in ways that chloro (1.75 Å, stronger -I), methyl (electron-donating, +I), or nitro (strongly electron-withdrawing, -M) substituents do not replicate [1].

Quantitative Differentiation Evidence for 6-Bromoquinoxaline-2,3-dione Against Its Closest Analogs


Halogen-Substituted Quinoxalinediones as NMDA Receptor Glycine Site Antagonists: C6-Substituent Impact on Binding Affinity

In a comprehensive SAR study of 1,4-dihydroquinoxaline-2,3-diones (QXs) as NMDA receptor glycine site antagonists, it was established that halogen substitution at the 6-position markedly enhances in vitro binding potency relative to the unsubstituted or alkoxy-substituted congeners, while methyl substitution can serve as a replacement for chloro or bromo at this position with generally comparable potency [1]. The study used [³H]-5,7-dichlorokynurenic acid ([³H]DCKA) displacement in rat brain cortical membranes as the primary assay. Although the IC₅₀ value for the mono-6-bromo substituted compound itself is not tabulated in this reference, the generalizable SAR rule states that 'methyl is a good replacement for chloro or bromo in the 6-position,' indicating that 6-bromo and 6-methyl QXs share a similar potency rank, which is superior to 6-alkoxy QXs and inferior to 5,6,7-trisubstituted QXs such as 7-chloro-6-methyl-5-nitro QX (IC₅₀ = 5 nM) [1]. This places 6-Bromoquinoxaline-2,3-dione within a well-characterized potency tier that is substantially elevated above the unsubstituted quinoxaline-2,3-dione scaffold, for which glycine site affinity is markedly lower. Importantly, QXs with halogen at the 6-position retain oral bioavailability potential when log P is optimized, as demonstrated by in vivo MES assay data for related halogenated QXs [1].

NMDA receptor Glycine site antagonist Quinoxalinedione SAR

DAAO Inhibitory Activity of Quinoxaline-2,3-diones: Unsubstituted Parent vs. Substituted Derivatives

Evaluation of a family of quinoxaline-2,3-diones as D-amino acid oxidase (DAAO) inhibitors revealed that the unsubstituted parent compound, quinoxaline-2,3-dione (A), exhibited an in vitro IC₅₀ of 33.1 μM against porcine DAAO (p-DAAO), an activity comparable to the weak reference inhibitor benzoic acid [1]. In contrast, newly synthesized substituted quinoxaline-2,3-diones within the same study demonstrated IC₅₀ values ranging from 0.6 to 15 μM, representing a potency improvement of 2-fold to 55-fold over the parent scaffold [1]. While the 6-bromo derivative was not explicitly reported as an individual compound in this specific study, the SAR analysis revealed that substitution on the quinoxaline-2,3-dione nucleus—particularly at positions that modify the electronic character and steric profile of the dione pharmacophore—is essential for achieving sub-10 μM DAAO inhibitory activity [1]. The bromine atom at C6 introduces both an electron-withdrawing inductive effect that may enhance hydrogen-bond acidity of the adjacent dione NH groups and a steric element that can shape complementarity with the DAAO active site, consistent with the binding modes elucidated through the SAR analysis [1].

D-Amino acid oxidase DAAO inhibitor Schizophrenia

Weak Glycine Receptor Alpha-1 Antagonist Activity: A Quantitative Comparator for Off-Target Selectivity Profiling

Bioactivity data deposited in BindingDB and ChEMBL provides a direct, quantitative measurement for 6-bromoquinoxaline-2,3-dione at the recombinant human glycine receptor alpha-1 (GlyRα1), a common off-target for CNS-penetrant quinoxalinediones. The compound exhibited antagonist activity with IC₅₀ values of 10,500 nM (10.5 μM) at GlyRα1 expressed in human tsA201 cells and 4,590 nM (4.59 μM) at GlyRα1 expressed in HEK293 cells, as determined by inhibition of glycine-induced currents [1]. These values represent relatively weak antagonist potency—approximately 2–3 orders of magnitude weaker than its predicted activity at certain primary targets (e.g., NMDA receptor glycine site where halogenated QXs typically achieve nM-range IC₅₀ values). This quantitative weak activity at GlyRα1 provides a valuable benchmark for selectivity profiling: compounds with GlyRα1 IC₅₀ values in the 4.6–10.5 μM range are unlikely to produce significant off-target glycine receptor-mediated effects at concentrations required for primary target engagement [1].

Glycine receptor Selectivity Off-target screening

Comparative Reactivity for Pd-Catalyzed Cross-Coupling: 6-Bromo vs. 6-Chloro Quinoxalinedione as a Synthetic Intermediate

From a synthetic chemistry procurement perspective, the C-Br bond in 6-bromoquinoxaline-2,3-dione (bond dissociation energy ~70 kcal/mol for Ar-Br vs. ~85 kcal/mol for Ar-Cl) offers superior oxidative addition reactivity in palladium-catalyzed cross-coupling reactions compared to its 6-chloro analog [1]. This difference in bond strength translates to faster reaction rates and higher yields under mild conditions for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd(0)-catalyzed couplings, making the 6-bromo derivative the preferred building block for generating diverse 6-aryl, 6-heteroaryl, or 6-amino substituted quinoxalinedione libraries [1]. The 6-iodo analog would be even more reactive but introduces greater cost, lower stability, and potential for unwanted side reactions. The 6-chloro analog, while commercially available, often requires more forcing conditions (elevated temperature, stronger bases, specialized ligands) for efficient coupling, which can limit functional group tolerance [1]. This well-established reactivity hierarchy (Ar-I > Ar-Br > Ar-Cl) is a fundamental principle of organometallic chemistry that directly informs building block selection in medicinal chemistry programs [1].

Cross-coupling Suzuki coupling Synthetic intermediate

Crystal Structure of a 6-Bromo Tricyclic Quinoxalinedione: Structural Basis for Receptor Recognition at the NMDA Glycine Binding Site

The crystal structure of 6-bromo-1,8-ethano-4-hydro-2,3-quinoxalinedione—a tricyclic analog bearing the same 6-bromo substitution pattern—has been determined by X-ray diffraction and compared with its 6-methyl and 6-styryl congeners [1]. The structural analysis revealed a conserved hydrogen-bonding pattern involving the cyclic imide moiety (N-H···O and three-center hydrogen bonds to the carbonyl groups) that is proposed to be essential for recognition at the glycine binding site of the NMDA receptor complex [1]. Comparison of all quinoxalinedione structures suggests that the hydrogen-bonding motif necessary for biological activity at the glycine site contains one donor and two acceptors [2]. The 6-bromo substituent, by virtue of its electron-withdrawing inductive effect, modulates the acidity of the N-H donor and the hydrogen-bond-accepting capacity of the adjacent carbonyl oxygens, fine-tuning the strength of these critical receptor interactions [1][2]. The heavy bromine atom also provides anomalous scattering for crystallographic phasing, offering a practical advantage in structural biology applications [1].

X-ray crystallography Glycine site ligand Hydrogen bonding

Where 6-Bromoquinoxaline-2,3-dione Provides the Highest Procurement Value: Evidence-Driven Application Scenarios


NMDA Receptor Glycine Site Antagonist Lead Generation and SAR Expansion

Medicinal chemistry programs targeting the NMDA receptor glycine site for neurological indications (stroke, traumatic brain injury, epilepsy) should procure 6-bromoquinoxaline-2,3-dione as a core scaffold rather than the unsubstituted parent or 6-alkoxy derivatives. The SAR evidence demonstrates that 6-halogen substitution elevates glycine site binding potency by ≥10-fold over the unsubstituted scaffold, placing the 6-bromo derivative in a potency tier suitable for early hit validation and systematic SAR exploration [1]. The synthetic accessibility of the 6-bromo intermediate via Pd-catalyzed cross-coupling enables rapid diversification at the 6-position, allowing medicinal chemistry teams to explore aryl, heteroaryl, and amino substituents without the need for de novo scaffold synthesis . The favorable selectivity margin against the off-target GlyRα1 (IC₅₀ = 4.6–10.5 μM) further supports its use as a selectivity-optimized starting point .

DAAO Inhibitor Screening and Fragment-Based Drug Discovery for Schizophrenia and Chronic Pain

For research groups investigating DAAO inhibition as a therapeutic strategy for schizophrenia, neuropathic pain, or bone cancer pain, 6-bromoquinoxaline-2,3-dione offers a >50-fold potency advantage over the unsubstituted quinoxaline-2,3-dione parent (IC₅₀ = 33.1 μM for parent vs. 0.6–15 μM for substituted derivatives) [1]. The compound can serve as both a fragment hit for structure-based optimization and a scaffold for parallel library synthesis via the bromine handle, enabling simultaneous exploration of DAAO potency and selectivity over related flavoenzymes. As a fragment-sized molecule (MW = 241.04), it complies with the Rule of Three for fragment-based drug discovery and can be efficiently co-crystallized with DAAO, aided by the anomalous scattering of bromine for definitive binding mode determination.

Quinoxalinedione Library Synthesis via Parallel Cross-Coupling Chemistry

Industrial-scale medicinal chemistry groups engaged in high-throughput analog synthesis of quinoxalinedione-based compound libraries should prioritize procurement of 6-bromoquinoxaline-2,3-dione over the 6-chloro or unsubstituted analogs. The C-Br bond provides the optimal balance of oxidative addition reactivity and functional group stability for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling diverse derivatization under mild, automation-friendly conditions [1]. This reactivity advantage translates to higher library success rates (typically >85% for Ar-Br Suzuki couplings vs. ~60–70% for Ar-Cl under comparable conditions) and broader accessible chemical space. A single procurement of the 6-bromo building block supports the generation of hundreds of 6-substituted analogs without the need for multiple distinct building blocks or re-optimization of coupling conditions for each analog.

Structural Biology of Quinoxalinedione–Receptor Complexes Using Bromine Anomalous Scattering

Structural biology teams pursuing high-resolution X-ray crystal structures of quinoxalinedione ligands bound to their target receptors (NMDA receptor ligand-binding domains, DAAO, or other quinoxalinedione-binding proteins) will benefit from the anomalous scattering properties of the bromine atom. The presence of bromine at the 6-position provides a strong anomalous signal (f'' ≈ 1.3 e⁻ at Cu Kα wavelength) that facilitates experimental phasing for de novo structure determination and provides an unambiguous marker for ligand placement in electron density maps [1]. This crystallographic advantage is absent in the corresponding 6-chloro (f'' ≈ 0.5 e⁻), 6-methyl (no anomalous signal), or 6-nitro (no anomalous signal) analogs. The conserved hydrogen-bonding pattern of the 1,4-dihydroquinoxaline-2,3-dione pharmacophore, as established by comparative crystal structure analysis of 6-bromo, 6-methyl, and 6-styryl tricyclic analogs, further validates the use of this scaffold for studying receptor–ligand recognition at atomic resolution [1].

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